![molecular formula C23H21N3O3S B4895033 N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B4895033.png)
N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide, also known as MIH, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. MIH is a hydrazone derivative, which is a class of compounds that have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has been shown to possess a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has been found to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has also been shown to inhibit the growth of several pathogenic fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. Furthermore, N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has been found to possess antiviral activity against herpes simplex virus type 1 and 2.
Mécanisme D'action
The mechanism of action of N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, cell cycle progression, and cell proliferation. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising approach for cancer therapy. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and β-glucuronidase, which are involved in DNA replication and metabolism.
Biochemical and Physiological Effects:
N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has been shown to have several biochemical and physiological effects, including the induction of oxidative stress, the modulation of immune responses, and the inhibition of angiogenesis. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has been found to increase the production of reactive oxygen species, which can lead to cellular damage and apoptosis. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has also been shown to modulate the activity of immune cells, such as T cells and macrophages, which play a critical role in the immune response against cancer and infectious diseases. Additionally, N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has been found to inhibit angiogenesis, which is the formation of new blood vessels that is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has several advantages for lab experiments, including its high potency and selectivity, which make it a promising candidate for drug development. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide is also relatively easy to synthesize and can be obtained in large quantities. However, N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has some limitations, such as its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide also has some potential toxicity concerns, which need to be addressed in future studies.
Orientations Futures
There are several future directions for research on N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide, including its optimization for drug development, its combination with other anticancer agents, and its evaluation in preclinical and clinical studies. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide can be further modified to improve its pharmacokinetic and pharmacodynamic properties, such as its solubility and stability. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide can also be combined with other anticancer agents, such as chemotherapy and immunotherapy, to enhance its efficacy and reduce its toxicity. Furthermore, N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide can be evaluated in preclinical and clinical studies to determine its safety and efficacy in humans. Overall, N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has great potential for scientific research and drug development, and further studies are needed to fully explore its therapeutic potential.
In conclusion, N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide is a novel compound with promising applications in scientific research. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has been shown to possess potent anticancer, antifungal, antibacterial, and antiviral properties, and its mechanism of action involves the inhibition of various cellular processes. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations that need to be addressed in future studies. There are several future directions for research on N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide, including its optimization for drug development, its combination with other anticancer agents, and its evaluation in preclinical and clinical studies. N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide has great potential for scientific research and drug development, and further studies are needed to fully explore its therapeutic potential.
Méthodes De Synthèse
The synthesis of N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide involves the reaction of 3-methoxybenzaldehyde with indole-3-carboxaldehyde in the presence of hydrazine hydrate and sodium acetate to form the corresponding hydrazone. The hydrazone is then reacted with benzenesulfonyl chloride in the presence of triethylamine to form N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide. The overall synthesis of N'-{[1-(3-methoxybenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide is shown in Figure 1.
Propriétés
IUPAC Name |
N-[(Z)-[1-[(3-methoxyphenyl)methyl]indol-3-yl]methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-29-20-9-7-8-18(14-20)16-26-17-19(22-12-5-6-13-23(22)26)15-24-25-30(27,28)21-10-3-2-4-11-21/h2-15,17,25H,16H2,1H3/b24-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGNHJCEOJLNHD-IWIPYMOSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C3=CC=CC=C32)C=NNS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CN2C=C(C3=CC=CC=C32)/C=N\NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(Z)-[1-(3-methoxybenzyl)-1H-indol-3-yl]methylidene}benzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

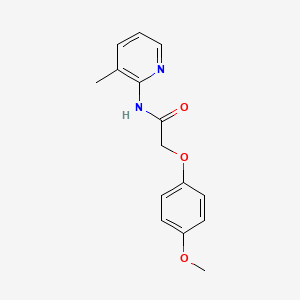
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)urea](/img/structure/B4894964.png)
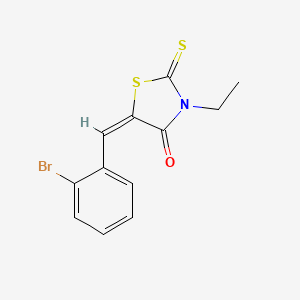
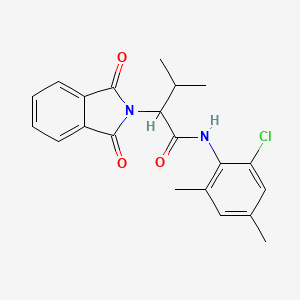
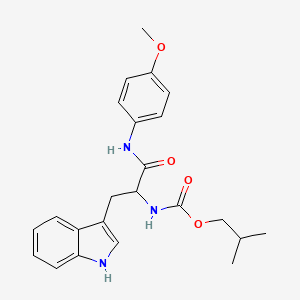
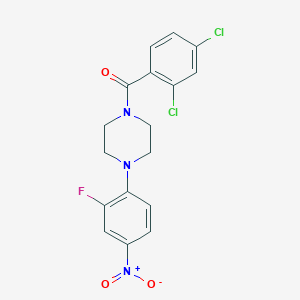
![methyl 4-(4-fluorophenyl)-2-[(4-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4895006.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B4895011.png)
![1-(2-methoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B4895015.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl N-benzoylalaninate](/img/structure/B4895017.png)
![4-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4895027.png)
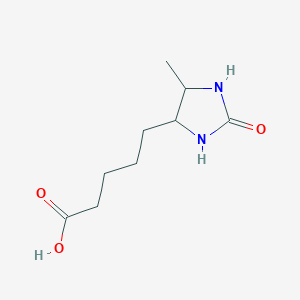
![N,N'-di-2-biphenylyl-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B4895052.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1-ethyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4895068.png)